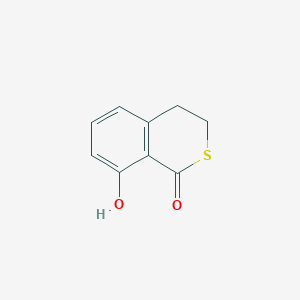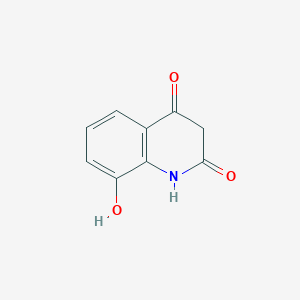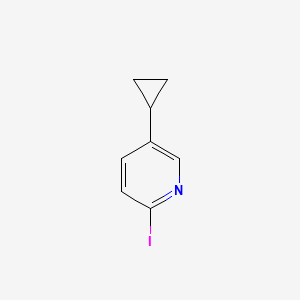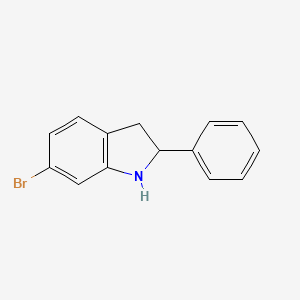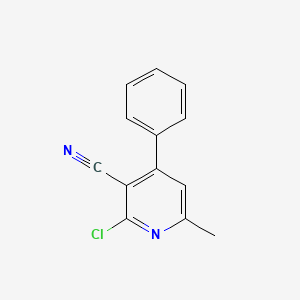
3-Pyridinecarbonitrile, 2-chloro-6-methyl-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methyl-4-phenylnicotinonitrile is an organic compound with the molecular formula C13H9ClN2. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a phenyl group at the 4-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-phenylnicotinonitrile typically involves the reaction of 2-chloro-4-methyl-6-phenylnicotinonitrile with trichlorophosphate (POCl3) under inert atmosphere conditions. The reaction is carried out at a temperature of 110°C for 12 hours . The general procedure includes adding the starting material and POCl3 to a round-bottomed flask, followed by heating and stirring under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 2-Chloro-6-methyl-4-phenylnicotinonitrile are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of trichlorophosphate and controlled reaction conditions ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-methyl-4-phenylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Chloro-6-methyl-4-phenylnicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-methyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methyl-6-phenylnicotinonitrile: A closely related compound with similar structural features.
2-Chloro-4-(4-methylphenyl)-6-phenylnicotinonitrile: Another derivative with a different substitution pattern on the phenyl ring.
Uniqueness
2-Chloro-6-methyl-4-phenylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of biological systems .
Propiedades
Número CAS |
60847-69-0 |
|---|---|
Fórmula molecular |
C13H9ClN2 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
2-chloro-6-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2/c1-9-7-11(10-5-3-2-4-6-10)12(8-15)13(14)16-9/h2-7H,1H3 |
Clave InChI |
ZWLGSHZFZZRQOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


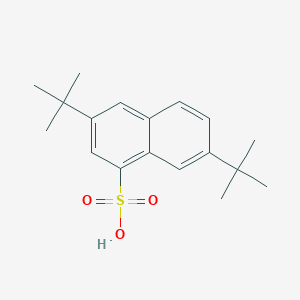
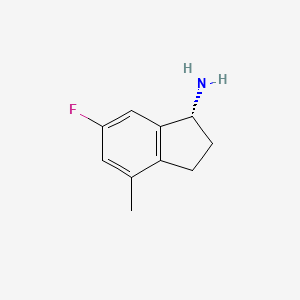
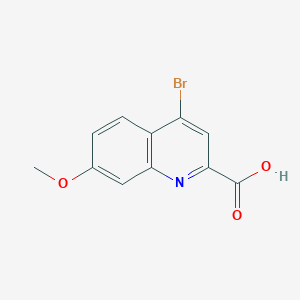
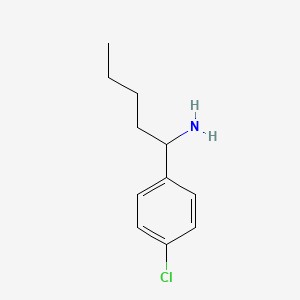


![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
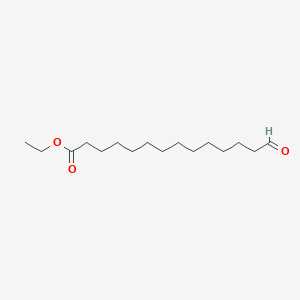
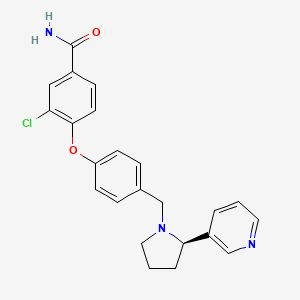
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
